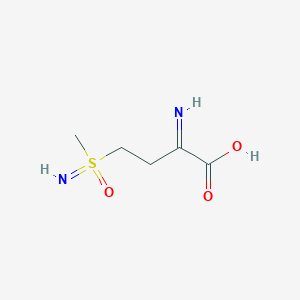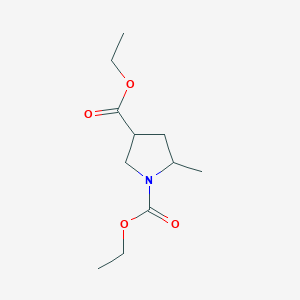
Urea, N'-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a urea core with substituted phenyl and hydroxyethyl groups, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamates under controlled conditions. The reaction may proceed as follows:
Step 1: Preparation of the aniline derivatives by nitration and subsequent reduction of nitro compounds.
Step 2: Reaction of the aniline derivatives with isocyanates or carbamates to form the urea derivative.
Reaction Conditions: The reactions are usually carried out in the presence of a solvent such as dichloromethane or toluene, with catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated aromatic compounds.
Scientific Research Applications
Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-
- Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)-
- Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-(3-methylphenyl)-
Uniqueness
The uniqueness of Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties may include enhanced solubility, stability, or biological activity compared to similar compounds.
Properties
CAS No. |
61293-79-6 |
|---|---|
Molecular Formula |
C16H17ClN2O2 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(2-hydroxyethyl)-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O2/c1-12-4-2-3-5-15(12)19(10-11-20)16(21)18-14-8-6-13(17)7-9-14/h2-9,20H,10-11H2,1H3,(H,18,21) |
InChI Key |
ABZGUULHYILKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CCO)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine](/img/structure/B14569370.png)


![Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]-](/img/structure/B14569400.png)



![N,N'-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide]](/img/structure/B14569424.png)
![1-[4-(Diphenylphosphoryl)phenyl]piperidine](/img/structure/B14569428.png)




